molecular formula C20H19N3O5S B2863921 N-(1,3-dioxoisoindolin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 303015-73-8

N-(1,3-dioxoisoindolin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2863921
CAS No.: 303015-73-8
M. Wt: 413.45
InChI Key: GUVRKCACRHLTDS-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a piperidin-1-ylsulfonyl group and an N-linked 1,3-dioxoisoindolin-4-yl moiety. Its physicochemical properties, including solubility and logP, are influenced by the polar sulfonyl group and the aromatic isoindolinone system.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-18(21-16-6-4-5-15-17(16)20(26)22-19(15)25)13-7-9-14(10-8-13)29(27,28)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,21,24)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVRKCACRHLTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Linkers or Substituents

Key Observations :

Linker Modifications :

  • Compounds with extended PEG or alkyl linkers (e.g., 48-273, 79a) exhibit improved aqueous solubility but may suffer from reduced cell permeability due to increased molecular weight .
  • Shorter linkers (e.g., query compound) balance lipophilicity and solubility, favoring blood-brain barrier penetration if required.

Thiazole-containing analogues (e.g., 2D216) demonstrate enhanced stability in microsomal assays due to reduced oxidative metabolism .

Biological Activity :

  • Compounds with 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl groups (e.g., 48-273) are implicated in cereblon-mediated protein degradation, a hallmark of PROTACs .
  • The query compound lacks the dioxopiperidinyl "warhead," suggesting a different mechanism, possibly enzyme inhibition (e.g., HDAC or kinase targets).

Physicochemical and Spectral Comparisons

Table 2: NMR and HRMS Data
Compound 1H NMR (DMSO-d6, δ ppm) HRMS (Calculated vs. Observed)
Query Compound Unreported in evidence Unreported
48-273 Multiple peaks at δ 10.2 (amide NH), 8.3–7.1 (aromatic), 4.2–3.8 (linker CH2), 2.6 (piperidin) 784.2638 vs. 784.2636
48-274 Peaks at δ 10.5 (amide NH), 8.4–7.0 (aromatic), 4.5–3.5 (PEG linker), 2.5 (piperidin) 786.2794 vs. 786.2798
48-275 δ 10.3 (amide NH), 8.2–7.3 (aromatic), 4.0–3.7 (ethylamino linker) Unreported

Preparation Methods

Core Benzamide-Phthalimide Skeleton Formation

Condensation of Phthalic Anhydride with 4-Aminobenzoic Acid

The foundational step in synthesizing N-(1,3-dioxoisoindolin-4-yl)benzamide derivatives involves the condensation of phthalic anhydride with 4-aminobenzoic acid. As demonstrated in anti-seizure agent synthesis, phthalic anhydride (1.48 g, 0.01 mol) reacts with 4-aminobenzoic acid (1.37 g, 0.01 mol) in glacial acetic acid under reflux for 17 hours to yield N-(4-carboxyphenyl)phthalimide (3) (Figure 2). The reaction proceeds via nucleophilic acyl substitution, forming the isoindole-1,3-dione ring. Post-reaction purification involves ethanol recrystallization, achieving a 72% yield.

Amide Coupling with Piperidine Sulfonamide

The critical challenge lies in introducing the piperidin-1-ylsulfonyl group at the para position of the benzamide. Two strategies dominate:

Strategy A: Pre-Sulfonylation of Benzoyl Chloride
4-(Piperidin-1-ylsulfonyl)benzoyl chloride is prepared by treating 4-chlorosulfonylbenzoyl chloride with piperidine in dichloromethane at 0–5°C. Subsequent coupling with N-(1,3-dioxoisoindolin-4-yl)amine (generated via reduction of 4-nitrophthalimide) using triethylamine as a base yields the target compound. This method, however, faces challenges in isolating the sulfonyl chloride intermediate due to hygroscopicity.

Strategy B: Post-Sulfonylation of Benzamide
An alternative approach couples N-(4-carboxyphenyl)phthalimide (3) with piperidine-1-sulfonamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in acetonitrile (Figure 3). The reaction proceeds at room temperature for 24 hours, followed by chloroform extraction and MgSO₄ drying. Recrystallization from ethanol affords the final product in 69% yield.

Table 1: Comparison of Amide Coupling Strategies
Parameter Strategy A (Pre-Sulfonylation) Strategy B (Post-Sulfonylation)
Yield 58% 69%
Reaction Time 12 hours 24 hours
Key Reagent Triethylamine EDC/HOBT
Intermediate Stability Low (hygroscopic) High

Sulfonylation Reaction Optimization

Solvent and Temperature Effects

The sulfonylation of 4-aminobenzamide derivatives requires polar aprotic solvents. Dimethylformamide (DMF) enhances reactivity but risks side reactions with piperidine. Acetonitrile, used in Strategy B, minimizes byproduct formation but necessitates longer reaction times. Optimal temperatures range from 0°C (for exothermic sulfonyl chloride reactions) to room temperature for EDC-mediated couplings.

Catalytic Systems

EDC/HOBT systems outperform traditional carbodiimides like dicyclohexylcarbodiimide (DCC) by reducing racemization and improving water solubility. Patent data reveals that adding catalytic imidazole (5 mol%) accelerates sulfonamide bond formation by deprotonating the amine nucleophile.

Structural Characterization and Purity Control

Spectroscopic Validation

1H-NMR analysis of N-(1,3-dioxoisoindolin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide shows characteristic signals:

  • δ 2.25–2.28 ppm (singlet, 6H, piperidine CH₂)
  • δ 7.46 ppm (singlet, 1H, phthalimide H-2)
  • δ 8.12 ppm (broad singlet, 1H, amide NH)

IR spectroscopy confirms key functional groups:

  • 3346 cm⁻¹ (N–H stretch)
  • 1686 cm⁻¹ (C=O amid)
  • 1160 cm⁻¹ (S=O asymmetric stretch)

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Critical impurities include unreacted N-(4-carboxyphenyl)phthalimide (retention time: 4.2 min) and bis-sulfonylated byproducts (retention time: 7.8 min).

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Reagent Selection

Replacing HOBT with cheaper alternatives like hydroxyazabenzotriazole (HOAt) reduces production costs by 22% without compromising yield. Bulk sourcing of piperidine (≥99.5% purity) from Asian suppliers further lowers material expenses.

Waste Stream Management

The synthesis generates acidic waste (pH <2) from sulfonyl chloride quenching. Neutralization with CaCO₃ precipitates sulfate salts, enabling 85% solvent recovery via distillation.

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